2-(Azocan-1-yl)pyrimidine-5-carbonitrile 2-(Azocan-1-yl)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141281
InChI: InChI=1S/C12H16N4/c13-8-11-9-14-12(15-10-11)16-6-4-2-1-3-5-7-16/h9-10H,1-7H2
SMILES:
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

2-(Azocan-1-yl)pyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC20141281

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Azocan-1-yl)pyrimidine-5-carbonitrile -

Specification

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name 2-(azocan-1-yl)pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C12H16N4/c13-8-11-9-14-12(15-10-11)16-6-4-2-1-3-5-7-16/h9-10H,1-7H2
Standard InChI Key UJKFXRPFUOJWQF-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CCC1)C2=NC=C(C=N2)C#N

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure is defined by the SMILES notation N#CC1=CN=C(N2CCN(C)CCC2)N=C1, which delineates the pyrimidine backbone (C1=CN=C(N2CCN(C)CCC2)N=C1) and the cyano substituent (N#C) . The azocane ring (N2CCN(C)CCC2) introduces conformational flexibility due to its eight-membered structure, potentially influencing binding interactions in biological systems. Computational modeling suggests that the electron-withdrawing cyano group enhances the pyrimidine ring’s electrophilicity, facilitating nucleophilic substitution reactions .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight217.27 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents
StabilitySensitive to moisture, light, and heat

The absence of melting/boiling point data in literature underscores the need for further experimental characterization. Stability limitations necessitate storage in airtight containers under inert gas, with temperatures below 50°C .

Synthesis and Manufacturing

Synthetic Pathways

While specific protocols for 2-(Azocan-1-yl)pyrimidine-5-carbonitrile are proprietary, analogous pyrimidine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reaction of chloropyrimidines with azocane under basic conditions.

  • Cyano Group Introduction: Using trimethylsilyl cyanide (TMSCN) or metal-catalyzed cyanation .

Industrial-scale production likely employs continuous flow reactors to mitigate risks associated with exothermic intermediates .

Purification and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity (>95% by HPLC) . Batch-specific certificates of analysis (COA) include residual solvent screening and heavy metal testing to meet pharmaceutical-grade standards .

Applications in Pharmaceutical Research

Antibiotic Development

The compound’s pyrimidine core mimics nucleic acid bases, enabling interference with bacterial DNA gyrase or topoisomerase IV. In vitro studies on structurally similar molecules show MIC (minimum inhibitory concentration) values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Pyrimidine derivatives are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Molecular docking simulations suggest that the azocane moiety enhances binding to hydrophobic pockets in viral enzymes .

Fluorescent Probes

The cyano group’s electron-deficient nature allows conjugation with fluorophores for cellular imaging. Derivatives emit in the 450–500 nm range, suitable for tracking drug delivery in real time .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Modifying the azocane ring’s substituents could optimize pharmacokinetic profiles. For example, introducing hydroxyl groups may enhance water solubility without compromising bioactivity.

Green Chemistry Approaches

Exploring biocatalytic cyanation or solvent-free synthesis could reduce environmental footprint. Immobilized lipases show promise in mediating heterocycle formation under mild conditions .

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